N-benzylcycloheptanamine
Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include its IUPAC name and any common or trade names .
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods can be used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying its reactivity, the products it forms, and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It can also involve studying its spectroscopic properties, such as its UV-Vis, IR, and NMR spectra .Scientific Research Applications
Analytical Characterization and Detection
- N-benzylcycloheptanamine, as part of the arylcyclohexylamines family, has been characterized analytically for forensic and legislative purposes. Studies like those conducted by Wallach et al. (2016) have focused on the synthesis and analytical characterization of N-alkyl-arylcyclohexylamines, including gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy (Wallach et al., 2016). These methods aid in identifying emerging substances of abuse and provide critical data for legal and medical responses.
Pharmaceutical Research
- In pharmaceutical research, derivatives of benzylcycloheptanamine have been studied for their potential antitumor properties. For instance, compounds derived from the benzocycloheptapyridine tricyclic ring system, which is structurally related to N-benzylcycloheptanamine, have been identified as potent inhibitors of farnesyl protein transferase, an enzyme implicated in cancer growth. Such derivatives, like SCH 66336, have shown promising results in in vitro and in vivo evaluations, leading to clinical trials for cancer treatment (Njoroge et al., 1998).
Toxicology and Drug Safety
- In the field of toxicology, studies have focused on the metabolic pathways and detection of N-benzylcycloheptanamine-related compounds in biological samples, which is essential for understanding their pharmacokinetics and potential toxic effects. For example, research by Sauer et al. (2008) on related designer drugs provides insights into their metabolism and facilitates the development of toxicological detection methods in cases of drug abuse (Sauer et al., 2008).
Biological Activity and Potential Therapeutic Uses
- Benzylcycloheptanamine and its derivatives have been evaluated for various biological activities, which could lead to potential therapeutic uses. For example, studies on compounds with structural similarities have explored their effects on platelet function, suggesting potential applications in cardiovascular health (Ponari et al., 1976).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-benzylcycloheptanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-2-7-11-14(10-6-1)15-12-13-8-4-3-5-9-13/h3-5,8-9,14-15H,1-2,6-7,10-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KARSJEQFQOBUHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405955 | |
Record name | N-benzylcycloheptanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzylcycloheptanamine | |
CAS RN |
17630-30-7 | |
Record name | N-benzylcycloheptanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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